An In-Depth Technical Guide to 2-(4-methoxyphenyl)benzonitrile: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 2-(4-methoxyphenyl)benzonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-methoxyphenyl)benzonitrile, a biphenyl nitrile derivative of significant interest in medicinal chemistry and materials science. While specific experimental data for this compound is not widely available, this guide consolidates theoretical knowledge and experimental protocols based on established chemical principles and data from closely related structural isomers. The core focus is on a robust synthetic methodology, predicted physicochemical properties, and the versatile applications of the biphenyl nitrile scaffold. This document serves as a foundational resource for researchers engaged in the synthesis and exploration of novel biaryl compounds for drug discovery and advanced material development.
Introduction: The Biphenyl Nitrile Scaffold
Biphenyl derivatives are a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their rigid, yet tunable, diaryl structure provides an excellent platform for creating molecules with specific three-dimensional conformations that can interact with biological targets or exhibit desirable material properties. The incorporation of a nitrile (-C≡N) group further enhances the utility of the biphenyl scaffold. The nitrile moiety is a versatile functional group that can act as a hydrogen bond acceptor, a bioisostere for other functional groups like carbonyls, and can modulate the electronic and pharmacokinetic properties of a molecule.[3][4][5] Furthermore, the nitrile group is a valuable synthetic handle, readily convertible to amines, carboxylic acids, and various heterocyclic systems.[6]
This guide focuses specifically on 2-(4-methoxyphenyl)benzonitrile, a molecule that combines the biphenyl framework with a strategically placed methoxy group, a common feature in many biologically active compounds.
Molecular Identification and Physicochemical Properties
As of the date of this guide, a specific CAS number for 2-(4-methoxyphenyl)benzonitrile has not been indexed in major chemical databases. However, for the purpose of this guide, we will refer to its isomeric counterpart, 4'-Methoxy-[1,1'-biphenyl]-2-carbonitrile , for which a CAS number is available.
CAS Number: 125610-78-8 (for 4'-Methoxy-[1,1'-biphenyl]-2-carbonitrile)
The physicochemical properties of 2-(4-methoxyphenyl)benzonitrile are predicted to be similar to its 2-carbonitrile isomer. The following table summarizes these expected properties.
| Property | Predicted Value | Source |
| Molecular Formula | C₁₄H₁₁NO | |
| Molecular Weight | 209.24 g/mol | |
| Appearance | Expected to be a white to off-white solid | General knowledge |
| Melting Point | Not available; likely a crystalline solid at room temperature | General knowledge |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) and insoluble in water | General knowledge |
| logP (octanol/water) | ~3.2 (Predicted for isomer) | [7] |
| pKa | Not available |
Synthesis of 2-(4-methoxyphenyl)benzonitrile
The most direct and versatile method for the synthesis of 2-(4-methoxyphenyl)benzonitrile is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, and is highly tolerant of various functional groups.[8]
Synthetic Workflow: Suzuki-Miyaura Cross-Coupling
The general workflow for the synthesis of 2-(4-methoxyphenyl)benzonitrile via Suzuki-Miyaura coupling is depicted below.
Caption: General workflow for the synthesis of 2-(4-methoxyphenyl)benzonitrile.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of 2-(4-methoxyphenyl)benzonitrile via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2-Bromobenzonitrile
-
(4-Methoxyphenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzonitrile (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-(4-methoxyphenyl)benzonitrile.
Spectroscopic Characterization
The structural confirmation of the synthesized 2-(4-methoxyphenyl)benzonitrile would rely on a combination of spectroscopic techniques. Below are the expected characteristic signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the benzonitrile and the methoxyphenyl rings. The methoxy group will appear as a singlet around 3.8 ppm. The aromatic protons will appear in the region of 6.9-7.8 ppm, with characteristic coupling patterns.
-
¹³C NMR: The carbon NMR spectrum will show signals for all 14 carbons. The nitrile carbon will appear around 118-120 ppm. The carbon of the methoxy group will be around 55 ppm. The remaining aromatic carbons will be in the 114-160 ppm region.
Infrared (IR) Spectroscopy
The IR spectrum will show a characteristic sharp absorption band for the nitrile group (-C≡N) around 2220-2230 cm⁻¹. Other significant peaks will include C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and C-O stretching of the methoxy group (around 1250 cm⁻¹).
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₁₄H₁₁NO) with a high degree of accuracy. The mass spectrum will show the molecular ion peak [M]⁺ or [M+H]⁺.
Applications in Drug Discovery and Materials Science
The 2-(4-methoxyphenyl)benzonitrile scaffold is a promising starting point for the development of novel compounds in several fields.
Medicinal Chemistry
The biphenyl nitrile motif is present in numerous biologically active molecules. The nitrile group can act as a key pharmacophore, participating in hydrogen bonding or other polar interactions with protein targets.[4][5] The methoxy group can also contribute to binding and improve pharmacokinetic properties. Potential therapeutic areas for derivatives of 2-(4-methoxyphenyl)benzonitrile include:
-
Oncology: As inhibitors of kinases or other enzymes involved in cell signaling pathways.[9]
-
Anti-inflammatory Agents: Targeting enzymes involved in the inflammatory cascade.
-
Antiviral and Antibacterial Agents: As scaffolds for the development of novel antimicrobial compounds.
Caption: Drug discovery pathway utilizing the 2-(4-methoxyphenyl)benzonitrile scaffold.
Materials Science
The rigid biphenyl core suggests potential applications in the development of advanced materials:
-
Organic Light-Emitting Diodes (OLEDs): As a component of fluorescent or phosphorescent emitters.
-
Liquid Crystals: The elongated, rigid structure is a common feature in liquid crystalline materials.[2]
-
Polymers: As a monomer for the synthesis of high-performance polymers with desirable thermal and mechanical properties.
Safety and Handling
While specific toxicity data for 2-(4-methoxyphenyl)benzonitrile is not available, it should be handled with the standard precautions for laboratory chemicals. It is expected to be an irritant to the eyes, skin, and respiratory system.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
2-(4-methoxyphenyl)benzonitrile represents a valuable, yet underexplored, molecular scaffold. This technical guide provides a solid foundation for its synthesis via the robust Suzuki-Miyaura cross-coupling reaction. While direct experimental data on its physicochemical properties are sparse, reasonable estimations can be made based on its well-characterized isomers. The versatile nature of the biphenyl nitrile motif opens up numerous avenues for further research in both drug discovery and materials science. It is our hope that this guide will serve as a catalyst for the exploration and application of this promising class of compounds.
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